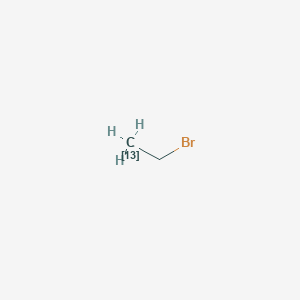

Bromoethane-2-13C

Beschreibung

The exact mass of the compound Bromoethane-2-13C is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Bromoethane-2-13C suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bromoethane-2-13C including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

bromo(213C)ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5Br/c1-2-3/h2H2,1H3/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDHPKYGYEGBMSE-OUBTZVSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3]CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90583918 | |

| Record name | Bromo(2-~13~C)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117890-45-6 | |

| Record name | Bromo(2-~13~C)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 117890-45-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Bromoethane-2-¹³C for Isotopic Labeling

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis of Bromoethane-2-¹³C. This isotopically labeled compound is a valuable tool in a variety of scientific disciplines, including mechanistic studies, metabolic tracing, and as a labeled internal standard for quantitative analysis. We will explore the primary synthetic routes, provide detailed experimental protocols, and discuss the critical aspects of purification and characterization.

The Significance of Isotopic Labeling with ¹³C

Isotopic labeling is a technique used to track the passage of an isotope through a reaction, metabolic pathway, or physical process.[1] By replacing a specific atom in a molecule with its heavier, non-radioactive isotope, ¹³C, we can follow the fate of that atom using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1] This provides invaluable insights into reaction mechanisms, biosynthetic pathways, and the pharmacokinetics of drug candidates. Bromoethane-2-¹³C, with its labeled methyl group, is particularly useful for introducing a ¹³C-labeled ethyl group into a target molecule.

Synthetic Strategies for Bromoethane-2-¹³C

The synthesis of Bromoethane-2-¹³C can be approached from multiple angles, primarily dictated by the availability of the labeled starting material. Here, we present two robust and well-established methodologies.

Method 1: Direct Bromination of Commercially Available Ethanol-2-¹³C

The most straightforward approach is the direct conversion of commercially available Ethanol-2-¹³C to the corresponding bromide.[2][3][4] This method is efficient and leverages a readily accessible isotopically labeled precursor. Two primary reagents are commonly employed for this transformation: hydrobromic acid with a sulfuric acid catalyst, and phosphorus tribromide.

Mechanism of Bromination with HBr/H₂SO₄:

The reaction of ethanol with hydrobromic acid is a classic example of an Sₙ2 reaction.[5] The reaction proceeds in three key steps:

-

Protonation of the Hydroxyl Group: The sulfuric acid protonates the hydroxyl group of the ethanol, converting it into a good leaving group (water).

-

Nucleophilic Attack by Bromide: The bromide ion (from HBr) then acts as a nucleophile, attacking the electrophilic carbon atom bearing the protonated hydroxyl group.

-

Departure of the Leaving Group: This attack occurs in a concerted fashion, with the water molecule departing as the bromide ion forms a new carbon-bromine bond.

Mechanism of Bromination with PBr₃:

Phosphorus tribromide offers an alternative, often higher-yielding, method for converting primary alcohols to alkyl bromides. The mechanism involves the following steps:

-

Formation of a Phosphite Ester: The alcohol attacks the phosphorus atom of PBr₃, displacing a bromide ion and forming a protonated phosphite ester.

-

Deprotonation: A mild base (often another molecule of the alcohol) deprotonates the intermediate.

-

Sₙ2 Displacement: The displaced bromide ion then acts as a nucleophile, attacking the carbon atom of the phosphite ester and displacing a good leaving group (HOPBr₂).

Method 2: A Two-Step Synthesis from Acetic-2-¹³C Acid

Reduction of Acetic-2-¹³C Acid:

The reduction of carboxylic acids to primary alcohols requires a strong reducing agent, with lithium aluminum hydride (LiAlH₄) being the most common choice.[6] The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF). The mechanism involves the transfer of hydride ions from the AlH₄⁻ complex to the carbonyl carbon of the carboxylic acid.

Experimental Protocols

Safety First: All procedures should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times. Bromoethane is a toxic and volatile compound. Hydrobromic acid, sulfuric acid, and phosphorus tribromide are corrosive and require careful handling. Lithium aluminum hydride reacts violently with water.

Protocol 1: Synthesis of Bromoethane-2-¹³C from Ethanol-2-¹³C via HBr/H₂SO₄

This protocol is adapted from established methods for the synthesis of unlabeled bromoethane.[7]

Materials:

-

Ethanol-2-¹³C (e.g., 99 atom % ¹³C)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

48% Hydrobromic Acid (HBr)

-

Ice

-

5% Sodium Bicarbonate Solution (NaHCO₃)

-

Anhydrous Calcium Chloride (CaCl₂)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a dropping funnel and a distillation apparatus, cool the desired amount of Ethanol-2-¹³C in an ice bath.

-

Acid Addition: Slowly add concentrated sulfuric acid dropwise from the dropping funnel while maintaining the temperature below 10 °C. Swirl the flask gently to ensure mixing.

-

Addition of HBr: Once the sulfuric acid addition is complete, slowly add 48% hydrobromic acid to the mixture, again keeping the temperature low.

-

Distillation: Gently heat the reaction mixture to distill the Bromoethane-2-¹³C. The product has a boiling point of 37-39 °C. It is advisable to collect the distillate in a receiver cooled in an ice bath to minimize evaporative losses.

-

Workup:

-

Wash the crude distillate with cold water to remove any unreacted ethanol and some of the acidic impurities.

-

Next, wash with a 5% sodium bicarbonate solution to neutralize any remaining acidic byproducts.

-

Finally, wash again with cold water.

-

-

Drying and Final Distillation: Dry the washed Bromoethane-2-¹³C over anhydrous calcium chloride. Decant the dried liquid into a clean distillation apparatus and perform a final fractional distillation to obtain the pure product.

Protocol 2: Synthesis of Bromoethane-2-¹³C from Acetic-2-¹³C Acid

Step 1: Reduction of Acetic-2-¹³C Acid to Ethanol-2-¹³C

This procedure is based on the standard lithium aluminum hydride reduction of carboxylic acids.[6]

Materials:

-

Acetic-2-¹³C Acid

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous Diethyl Ether or THF

-

Dilute Sulfuric Acid

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, suspend lithium aluminum hydride in anhydrous diethyl ether under a nitrogen atmosphere.

-

Addition of Acetic Acid: Dissolve the Acetic-2-¹³C acid in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux.

-

Reaction Completion: After the addition is complete, continue to stir the reaction mixture at room temperature for several hours or until the reaction is complete (monitored by TLC or GC).

-

Quenching: Cautiously quench the reaction by the slow, dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water, while cooling the flask in an ice bath.

-

Workup: Filter the resulting aluminum salts and wash them thoroughly with diethyl ether. Combine the filtrate and the ether washings.

-

Purification: Dry the ethereal solution over anhydrous magnesium sulfate, filter, and carefully remove the ether by distillation to yield Ethanol-2-¹³C.

Step 2: Bromination of Ethanol-2-¹³C

The resulting Ethanol-2-¹³C from Step 1 can then be converted to Bromoethane-2-¹³C using Protocol 1.

Characterization and Quality Control

The identity, purity, and isotopic enrichment of the synthesized Bromoethane-2-¹³C must be confirmed using appropriate analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show the characteristic ethyl pattern, but the signal for the methyl group will be a doublet due to coupling with the adjacent ¹³C nucleus.

-

¹³C NMR: Will show a single, enhanced signal for the labeled carbon at the chemical shift corresponding to the methyl group of bromoethane.

-

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak at m/z corresponding to the mass of Bromoethane-2-¹³C, which is one mass unit higher than that of the unlabeled compound.

Data Presentation

| Parameter | Method 1: Direct Bromination | Method 2: From Acetic Acid |

| Starting Material | Ethanol-2-¹³C | Acetic-2-¹³C Acid |

| Key Reagents | HBr, H₂SO₄ (or PBr₃) | LiAlH₄, HBr, H₂SO₄ |

| Number of Steps | 1 | 2 |

| Typical Yield | >80% | >70% (overall) |

| Purity | >98% after distillation | >98% after distillation |

| Isotopic Enrichment | Dependent on starting material | Dependent on starting material |

Visualization of Synthetic Workflows

Caption: Workflow for the direct bromination of Ethanol-2-¹³C.

Caption: Two-step synthesis of Bromoethane-2-¹³C from Acetic-2-¹³C Acid.

Conclusion

The synthesis of Bromoethane-2-¹³C is a critical process for researchers requiring a ¹³C-labeled ethylating agent. The choice between the direct bromination of commercially available Ethanol-2-¹³C and the two-step synthesis from Acetic-2-¹³C acid will depend on factors such as precursor availability, cost, and the desired scale of the reaction. Both methods, when performed with care and appropriate analytical verification, provide reliable access to this important isotopically labeled compound.

References

Sources

Bromoethane-2-13C CAS number and chemical data

Technical Whitepaper: Bromoethane-2- C

Precision Alkylating Agents in Isotopic Labeling and Metabolic Tracing

Executive Summary

Bromoethane-2-

This guide provides a comprehensive technical analysis of Bromoethane-2-

Part 1: Chemical Identity & Physicochemical Profile[3][4]

The correct identification of isotopomers is paramount in regulated research environments. Bromoethane-2-

Table 1: Chemical Data Sheet

| Parameter | Specification |

| Chemical Name | Bromoethane-2- |

| Synonyms | Ethyl-2- |

| CAS Number | 117890-45-6 |

| Unlabeled CAS | 74-96-4 |

| Molecular Formula | |

| Molecular Weight | 109.96 g/mol (approx.)[3] |

| Appearance | Colorless, volatile liquid |

| Boiling Point | 37–40 °C (Lit.) |

| Density | 1.473 g/mL at 25 °C (Higher than unlabeled 1.35 g/mL due to isotope effect) |

| Isotopic Purity | Typically ≥ 99 atom % |

| Flash Point | -23 °C (Closed Cup) |

Part 2: Synthesis & Manufacturing Logic

The synthesis of Bromoethane-2-

The Synthetic Route

The preferred industrial route involves the reaction of Ethanol-2-

Mechanism & Causality:

-

Protonation: The sulfuric acid protonates the hydroxyl group of the ethanol, converting a poor leaving group (-OH) into an excellent one (-OH

). -

Nucleophilic Attack: Bromide ions (Br

) perform an S -

Dehydration: H

SO

Experimental Workflow Visualization

The following diagram illustrates the synthesis and purification logic.

Figure 1: Synthesis workflow for Bromoethane-2-13C emphasizing the critical distillation and washing steps to ensure removal of acid traces.

Part 3: Applications in Drug Development

Bromoethane-2-

Structural Elucidation via NMR

Incorporating an ethyl-2-

Metabolic Flux Analysis (MFA)

In ADME (Absorption, Distribution, Metabolism, Excretion) studies, the stability of the ethyl group is often tested.

-

Scenario: A drug contains an ethoxy ether (-O-CH

-CH -

Metabolism: Cytochrome P450 enzymes often perform O-dealkylation.

-

Tracing: If the terminal methyl is labeled (

C), the metabolic byproduct will be Acetaldehyde-2-

Figure 2: Metabolic fate of an ethyl-2-13C labeled ether, demonstrating the release of a traceable two-carbon fragment.

Part 4: Analytical Characterization & Self-Validation

For a researcher, verifying the identity of Bromoethane-2-

Proton NMR ( H-NMR) Signature

In unlabeled bromoethane, the methyl group appears as a triplet. In Bromoethane-2-

-

Methyl Protons (

CH-

Pattern: Doublet of Triplets (dt).

-

Coupling 1 (

): The direct bond between -

Coupling 2 (

): The adjacent methylene protons split each leg of the doublet into a triplet (~7 Hz).

-

-

Methylene Protons (CH

):-

Pattern: Doublet of Quartets (dq).

-

Coupling (

): The adjacent

-

Carbon NMR ( C-NMR) Signature

-

Methyl Peak: Extremely intense signal (enriched) at ~19 ppm.

-

Methylene Peak: Small signal (natural abundance) at ~28 ppm. It will appear as a doublet due to

C-

Part 5: Handling, Stability & Safety

Volatility Management

With a boiling point of ~38°C, Bromoethane-2-

-

Storage: Must be stored at 2–8°C in a tightly sealed container, preferably over activated molecular sieves to maintain anhydrous conditions.

-

Handling: Open only in a fume hood. Syringes should be chilled before withdrawal to prevent cavitation and volume errors.

Safety Profile

-

Alkylating Agent: As an alkyl halide, it is a potential carcinogen and mutagen. It reacts with DNA bases. Double-gloving (Nitrile/Laminate) is mandatory.

-

Flammability: Flash point is -23°C. Static discharge precautions are required.

References

-

Sigma-Aldrich. Bromoethane-2-13C Product Specification & CAS Data. Retrieved from

-

Cambridge Isotope Laboratories. Stable Isotope Standards and Labeling. Retrieved from

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 16213389: Bromo(2-13C)ethane. Retrieved from

-

ChemicalBook. Bromoethane-2-13C CAS 117890-45-6 Data. Retrieved from

-

Study.com. Mechanism of Nucleophilic Substitution of Ethanol to Bromoethane. Retrieved from

Navigating the Landscape of Isotopically Labeled Reagents: A Technical Guide to Sourcing Bromoethane-2-13C

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of metabolic research, pharmacokinetic analysis, and drug development, the precision of your tools dictates the reliability of your discoveries. Stable isotope-labeled compounds are indispensable tracers, offering an unambiguous window into complex biological and chemical processes. Among these, Bromoethane-2-13C stands out as a versatile building block and metabolic probe. This technical guide provides a comprehensive overview of the commercial landscape for Bromoethane-2-13C, offering in-depth insights into supplier evaluation, quality control, and best practices for its application.

The Significance of Positional Labeling: Why Bromoethane-2-13C?

Bromoethane-2-13C is a specialized isotopic variant of bromoethane where the carbon atom at the second position (the methyl group) is the heavy isotope of carbon, ¹³C. This specific labeling is crucial for a variety of applications, primarily in metabolic flux analysis and as an internal standard in quantitative mass spectrometry.[1] The ¹³C label allows researchers to trace the fate of the ethyl group in a reaction or metabolic pathway, providing valuable data on reaction mechanisms and the biosynthesis of metabolites.[2][3] Compounds labeled with stable isotopes like carbon-13 are pivotal for drug metabolism scientists and toxicologists in understanding a drug's disposition and potential toxicities.[3]

The choice of Bromoethane-2-13C is often dictated by the specific research question. For instance, in studying enzymatic reactions involving the transfer of an ethyl group, labeling at the C2 position allows for the direct tracking of this functional group. This is particularly relevant in fields like toxicology and environmental science, where understanding the metabolic fate of alkylating agents is critical.[1]

Key Commercial Suppliers and Comparative Analysis

Several reputable suppliers specialize in the synthesis and provision of high-purity, isotopically labeled compounds. For Bromoethane-2-13C, two prominent suppliers in the global market are Sigma-Aldrich (now part of MilliporeSigma) and Cambridge Isotope Laboratories, Inc. (CIL) .

| Supplier | Product Number | Isotopic Purity | Chemical Purity | CAS Number | Key Features |

| Sigma-Aldrich | 488267 | ≥99 atom % ¹³C | ≥99% (CP) | 117890-45-6 | Offers a comprehensive Certificate of Analysis with detailed quality control data. Part of a broad portfolio of stable isotope-labeled compounds. |

| Cambridge Isotope Laboratories, Inc. | CLM-4242 | 98-99% | ≥98% | 117890-45-6 | A leading supplier specializing in stable isotopes. Provides detailed product data sheets and technical support. |

Expert Insight: When selecting a supplier, it is imperative to look beyond the catalog specifications. The reputation of the supplier, the comprehensiveness of their quality control documentation, and their ability to provide technical support are critical factors. For GMP-regulated environments, traceability of raw materials and detailed synthesis records may also be required.

Quality Control and Verification: A Self-Validating System

The utility of an isotopically labeled compound is directly proportional to its purity. Both isotopic and chemical purity must be rigorously assessed to ensure the validity of experimental results. A comprehensive Certificate of Analysis (CoA) is the first line of verification.[4]

Core Components of a Trustworthy Certificate of Analysis:

-

Identity Confirmation: Verification of the compound's structure, typically using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS).

-

Isotopic Purity/Enrichment: This is a critical parameter, indicating the percentage of molecules that contain the ¹³C isotope at the specified position. It is typically determined by Gas Chromatography-Mass Spectrometry (GC/MS) or NMR.[5][6]

-

Chemical Purity: This specifies the percentage of the desired compound, free from any chemical impurities (e.g., starting materials, by-products of synthesis). High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard methods for this assessment.[7]

-

Residual Solvents: Analysis for the presence of any remaining solvents from the synthesis and purification process.

Experimental Protocol: In-House Verification of Bromoethane-2-13C

Upon receiving a new batch of Bromoethane-2-13C, it is best practice to perform an in-house verification, especially for critical applications.

Objective: To confirm the identity and isotopic enrichment of Bromoethane-2-13C.

Methodology:

-

Sample Preparation:

-

Due to the volatility of bromoethane, all handling should be performed in a well-ventilated fume hood.

-

Prepare a dilute solution of the Bromoethane-2-13C in a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) for NMR analysis.

-

For GC/MS analysis, prepare a dilute solution in a high-purity volatile solvent (e.g., methanol or dichloromethane).

-

-

¹H NMR Analysis:

-

Acquire a ¹H NMR spectrum.

-

Expected Result: The spectrum should show a quartet for the methylene protons (CH₂) and a doublet of doublets for the methyl protons (¹³CH₃) due to coupling with the ¹³C nucleus. The integration of these signals should correspond to a 2:3 ratio.

-

-

¹³C NMR Analysis:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Expected Result: A significantly enhanced signal for the C2 carbon compared to the C1 carbon, confirming the position of the label. The chemical shift of the C2 carbon will be a singlet.

-

-

GC/MS Analysis:

-

Inject the prepared sample into a GC/MS system.

-

Expected Result: The mass spectrum will show a molecular ion peak (M⁺) and/or characteristic fragment ions. For Bromoethane-2-13C, the molecular ion peak will be shifted by +1 mass unit compared to the unlabeled compound. The relative abundance of the M+1 peak will be indicative of the isotopic enrichment.

-

Caption: Workflow for the procurement and verification of Bromoethane-2-13C.

Synthesis of Bromoethane-2-13C: A Brief Overview

Understanding the synthesis of Bromoethane-2-13C provides insight into potential impurities. A common synthetic route involves the reaction of a ¹³C-labeled precursor, such as [2-¹³C]ethanol, with a brominating agent like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).

Illustrative Reaction:

CH₃¹³CH₂OH + PBr₃ → CH₃¹³CH₂Br

The purification of the final product is critical to remove any unreacted starting materials or by-products. This is typically achieved through distillation.

Sources

Bromoethane-2-13C: A Versatile Isotopic Probe in Scientific Research and Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Stable Isotope Labeling

In the intricate landscape of molecular research and pharmaceutical development, the ability to trace, quantify, and understand the fate of molecules is paramount. Stable isotope labeling, particularly with Carbon-13 (¹³C), has emerged as a cornerstone technique for elucidating metabolic pathways, reaction mechanisms, and drug metabolism.[1][2] Unlike its radioactive counterpart, ¹⁴C, the stable isotope ¹³C offers the significant advantage of being non-radioactive, making it safer to handle and eliminating the need for specialized radioactive material protocols. Bromoethane-2-¹³C, a molecule where the terminal methyl carbon is replaced with a ¹³C isotope, serves as a powerful and versatile tool in the scientist's arsenal. Its utility stems from the combination of the reactive nature of the bromoethyl group and the analytical traceability conferred by the ¹³C label. This guide provides a comprehensive overview of the applications of Bromoethane-2-¹³C, delving into the underlying principles, experimental considerations, and practical methodologies.

Core Properties and Reactivity of Bromoethane-2-13C

Bromoethane, also known as ethyl bromide, is a primary haloalkane (C₂H₅Br).[3] The carbon-bromine bond is polar, rendering the C1 carbon electrophilic and susceptible to nucleophilic attack. This inherent reactivity makes bromoethane an excellent ethylating agent.

Key Properties of Bromoethane:

| Property | Value |

| Molecular Formula | C₂H₅Br |

| Molecular Weight (unlabeled) | 108.97 g/mol |

| Molecular Weight (Bromoethane-2-¹³C) | 109.97 g/mol [4] |

| Boiling Point | 38.4 °C[3] |

| Melting Point | -119 °C[3] |

| Primary Reaction Mechanism | Sₙ2 (Bimolecular Nucleophilic Substitution)[5] |

The primary mode of reaction for bromoethane is the Sₙ2 mechanism, a single, concerted step where a nucleophile attacks the electrophilic carbon, and the bromide ion acts as a leaving group.[5] This "backside attack" leads to an inversion of stereochemistry at the reaction center. The presence of the ¹³C label at the C2 position does not significantly alter the chemical reactivity compared to its unlabeled counterpart but provides a crucial spectroscopic handle for tracking the ethyl group's fate.[5]

Applications in Metabolic Research and Drug Development

The introduction of a ¹³C-labeled ethyl group into a biological system or a synthetic pathway allows researchers to follow its journey with high precision using analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Metabolic Tracing and Flux Analysis

A fundamental application of ¹³C-labeled compounds is in metabolic tracing studies.[1] By introducing a ¹³C-labeled substrate into a biological system, researchers can track the incorporation of the ¹³C atoms into various downstream metabolites. This allows for the quantitative analysis of metabolic fluxes, which are the rates of metabolic reactions.[6]

While directly using Bromoethane-2-¹³C as a metabolic tracer for central carbon metabolism is less common than using substrates like ¹³C-glucose or ¹³C-glutamine, it can be invaluable for studying specific enzymatic reactions or pathways where an ethyl group is transferred or metabolized. For instance, it can be used to investigate the activity of certain transferase enzymes or to probe the metabolism of xenobiotics containing an ethyl moiety.

Conceptual Workflow for a ¹³C-Metabolic Labeling Experiment:

Caption: General workflow for a stable isotope tracing experiment.

Probing Drug Metabolism and Pharmacokinetics

Understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) is a critical aspect of drug development.[1] Bromoethane-2-¹³C can be used as a synthetic precursor to introduce a ¹³C-labeled ethyl group onto a drug candidate. By administering this labeled drug, researchers can track its metabolic fate.[1] Mass spectrometry can then be used to identify and quantify the drug and its metabolites in various biological matrices like plasma, urine, and tissues. This provides invaluable insights into the drug's pharmacokinetic properties and helps in identifying potential metabolic liabilities.[1]

Mechanistic Studies of Chemical and Enzymatic Reactions

The ¹³C label in Bromoethane-2-¹³C serves as an excellent probe for elucidating reaction mechanisms. By analyzing the position of the ¹³C label in the products of a reaction, chemists can infer the pathways through which the reaction proceeds. For example, in a rearrangement reaction, the final position of the ¹³C label can distinguish between different proposed mechanisms.

Kinetic Isotope Effects (KIEs), which are changes in the rate of a reaction upon isotopic substitution, can also be studied using ¹³C-labeled compounds to gain insights into the transition state of a reaction.[7]

Synthetic Applications: A Labeled Building Block

Beyond its direct use as a tracer, Bromoethane-2-¹³C is a valuable reagent in chemical synthesis for preparing more complex ¹³C-labeled molecules.[1][4] Its role as an ethylating agent allows for the specific introduction of a ¹³C-labeled ethyl group into a wide variety of organic compounds.

General Synthetic Scheme:

Caption: Sₙ2 reaction of Bromoethane-2-¹³C with a nucleophile.

An example from the literature describes the synthesis of ¹³C-labeled tetradecanoic acid where a labeled bromododecane (a longer-chain analogue of bromoethane) is used to alkylate diethyl sodiomalonate.[8] A similar principle applies to using Bromoethane-2-¹³C for introducing a labeled ethyl group.

Analytical Techniques for Detecting the ¹³C Label

The power of using Bromoethane-2-¹³C lies in the ability to detect the incorporated ¹³C isotope with high sensitivity and specificity. The two primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy is a powerful technique for determining the carbon framework of a molecule.[9] Each unique carbon atom in a molecule gives rise to a distinct signal in the ¹³C NMR spectrum, and its chemical shift provides information about its electronic environment.[9][10] When a molecule is enriched with ¹³C at a specific position, the intensity of the corresponding signal in the ¹³C NMR spectrum is significantly enhanced. This allows for:

-

Unambiguous signal assignment: The enhanced signal from the labeled carbon can be easily identified.

-

Tracking metabolic pathways: By observing which downstream metabolites exhibit the enhanced ¹³C signal, metabolic pathways can be mapped.

-

Structural elucidation: ¹³C-¹³C coupling patterns in doubly labeled molecules can provide direct evidence of bond formation.[11]

The ¹³C nucleus has a spin of 1/2, which means it can couple to other nearby nuclear spins, such as ¹H. This coupling can be observed in both ¹H and ¹³C NMR spectra and provides valuable structural information.[12]

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. The incorporation of a ¹³C atom into a molecule increases its mass by one atomic mass unit compared to the corresponding molecule with the naturally abundant ¹²C. This mass shift is readily detectable by MS. This technique is particularly useful in:

-

Metabolomics and Proteomics: Identifying and quantifying metabolites or peptides that have incorporated the ¹³C label.[13][14][15]

-

Drug Metabolism Studies: Differentiating between the parent drug and its metabolites and quantifying their levels in biological samples.[1]

-

Isotopic Ratio Analysis: Techniques like Isotopic Ratio Outlier Analysis (IROA) use specific ratios of ¹²C and ¹³C labeling to distinguish biological signals from background noise and to determine the number of carbon atoms in a molecule.[11][15]

Experimental Protocol: A General Approach for ¹³C-Labeling and Analysis in Cell Culture

This protocol outlines a general workflow for a cell-based metabolic labeling experiment using a ¹³C-labeled precursor derived from Bromoethane-2-¹³C.

-

Synthesis of the ¹³C-Labeled Substrate: Synthesize the desired ¹³C-labeled molecule using Bromoethane-2-¹³C as a starting material or intermediate. Purify the final product to ensure high chemical and isotopic purity.

-

Cell Culture: Culture the cells of interest under standard conditions until they reach the desired confluency for the experiment.

-

Labeling: Replace the standard culture medium with a medium containing the ¹³C-labeled substrate at a known concentration. The duration of the labeling period will depend on the specific metabolic pathway and the turnover rate of the metabolites of interest.

-

Metabolite Extraction: After the labeling period, rapidly quench the cellular metabolism and extract the metabolites using a suitable solvent system (e.g., a mixture of methanol, acetonitrile, and water).

-

Sample Preparation for Analysis: Prepare the extracted metabolites for either NMR or MS analysis. This may involve derivatization to improve volatility for Gas Chromatography-Mass Spectrometry (GC-MS) or reconstitution in a suitable solvent for Liquid Chromatography-Mass Spectrometry (LC-MS) or NMR.

-

Data Acquisition: Acquire the data using a high-resolution mass spectrometer or a high-field NMR spectrometer.

-

Data Analysis: Analyze the acquired data to identify and quantify the ¹³C-labeled metabolites. This involves comparing the spectra of the labeled samples to those of unlabeled controls. For quantitative analysis, appropriate internal standards should be used.

Environmental Fate Considerations

While Bromoethane-2-¹³C itself is used in controlled laboratory settings, understanding the environmental fate of brominated organic compounds is important. Brominated compounds can be found in the environment as a result of industrial processes and their use as flame retardants.[16] The environmental transport and partitioning of these compounds are influenced by their physical and chemical properties.[17][18] Studies on the environmental fate of such compounds often involve modeling and analytical monitoring to understand their distribution and persistence in various environmental compartments like air, water, and soil.[17][19]

Conclusion

Bromoethane-2-¹³C is a highly valuable tool for researchers, scientists, and drug development professionals. Its utility as a precursor for synthesizing ¹³C-labeled molecules allows for the precise tracking of ethyl groups in a variety of chemical and biological systems. The insights gained from using Bromoethane-2-¹³C in metabolic tracing, drug metabolism studies, and mechanistic investigations are instrumental in advancing our understanding of complex biological processes and in the development of new therapeutics. The continued development of sophisticated analytical techniques like NMR and mass spectrometry will further enhance the power and applicability of this versatile isotopic probe.

References

-

Taylor & Francis. Bromoethane – Knowledge and References. [Link]

-

Quora. A free radical substitution reaction between ethane and bromine produces bromoethane as the main product. Explain what is happening at each stage of the reaction?[Link]

-

Doc Brown's Advanced Organic Chemistry. C2H5Br CH3CH2Br C-13 nmr spectrum of bromoethane. [Link]

-

Walsh Medical Media. A Short Note on a Chemical Compound: Radioactive Tracer. [Link]

-

National Center for Biotechnology Information. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. [Link]

-

National Center for Biotechnology Information. Synthesis of carbon-13-labeled tetradecanoic acids. [Link]

-

Frontiers. An overview of methods using 13C for improved compound identification in metabolomics and natural products. [Link]

-

YouTube. Metabolic Pathway Confirmation & Discovery By 13C-Labeling l Protocol Preview. [Link]

-

National Center for Biotechnology Information. An overview of methods using 13C for improved compound identification in metabolomics and natural products. [Link]

-

ResearchGate. (PDF) Development and validation of determination of genotoxic impurity Bromoethane in Vigabatrin drug substance using head space gas chromatographic method [HS-GC]. [Link]

-

National Center for Biotechnology Information. Novel brominated flame retardants: a review of their analysis, environmental fate and behaviour. [Link]

-

The University of Liverpool Repository. The 13C Heavy Atom Conductance Isotope Effect in Pi-Conjugated Molecular Wires is Regio-Sensitive. [Link]

-

ResearchGate. 13C Kinetic Isotope Effects and the Mechanism of the Uncatalyzed Decarboxylation of Orotic Acid | Request PDF. [Link]

-

ResearchGate. The environmental fate of polybrominated diphenyl ethers (PBDEs) in western Taiwan and coastal waters: evaluation with a fugacity-based model. [Link]

-

ResearchGate. Synthesis of [11C]- and (13C)Cyanogen Bromide, Useful Electrophilic Labelling Precursors. [Link]

-

Wiley Online Library. Environmental Sources, Chemistry, Fate, and Transport of Per‐ and Polyfluoroalkyl Substances: State of the Science, Key Knowledge Gaps, and Recommendations. [Link]

-

University of Regensburg. Applications of 13C NMR. [Link]

-

ChemRxiv. Synthesis of 13C-labeled α-Amino Acids via Visible Light-Driven C(sp3)–H Carboxylation with 13C-Formate. [Link]

-

Radiology Key. Radiotracer Chemistry. [Link]

-

Monash University. PROTEOMICS AND METABOLOMICS. [Link]

-

ACS Publications. Revisiting the Conformational Isomerism of Dihaloethanes: A Hybrid Computational and Experimental Laboratory for the Undergraduate Curriculum. [Link]

-

Massachusetts Institute of Technology. Nucleophilic Substitution Reactions of Dihalomethanes with Hydrogen Sulfide Species. [Link]

-

YouTube. Bromoethanes Proton Coupled and Decoupled C NMRs. [Link]

-

Wikipedia. Radioactive tracer. [Link]

-

ResearchGate. 13C Isotope-Labeled Metabolomes Allowing for Improved Compound Annotation and Relative Quantification in Liquid Chromatography-Mass Spectrometry-based Metabolomic Research | Request PDF. [https://www.researchgate.net/publication/338692598_13C_Isotope-Labeled_Metabolomes_Allowing_for_Improved_Compound_Annotation_and_Relative_Quantification_in_Liquid_Chromatography-Mass_Spectrometry-based_Metabolomic_Research]([Link]_ Chromatography-Mass_Spectrometry-based_Metabolomic_Research)

-

Royal Society of Chemistry. Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. [Link]

-

Royal Society of Chemistry. Introducing a nested multimedia fate and transport model for organic contaminants (NEM). [Link]

-

FAO AGRIS. An Overview of Methods using 13C for Improved Compound Identification in Metabolomics and Natural Products. [Link]

-

Chemistry LibreTexts. 13.13: Uses of ¹³C NMR Spectroscopy. [Link]

-

SpringerLink. Introducing bromine to the molecular structure as a strategy for drug design. [Link]

-

Interstate Technology & Regulatory Council. Environmental Fate, Transport, and Investigation Strategies: 1,4-Dioxane. [Link]

-

National Center for Biotechnology Information. Applications of oxetanes in drug discovery and medicinal chemistry. [Link]

Sources

- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. isotope.com [isotope.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of carbon-13-labeled tetradecanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. C2H5Br CH3CH2Br C-13 nmr spectrum of bromoethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of bromoethane C13 13-C nmr ethyl bromide doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 13C Applications [ch.ic.ac.uk]

- 13. Frontiers | An overview of methods using 13C for improved compound identification in metabolomics and natural products [frontiersin.org]

- 14. monash.edu [monash.edu]

- 15. An Overview of Methods using 13C for Improved Compound Identification in Metabolomics and Natural Products [agris.fao.org]

- 16. Novel brominated flame retardants: a review of their analysis, environmental fate and behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. 14d-1.itrcweb.org [14d-1.itrcweb.org]

- 19. Introducing a nested multimedia fate and transport model for organic contaminants (NEM) - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

Technical Whitepaper: Bromoethane-2-13C – Structural Integrity and Stability Profiles

The following technical guide details the structural characteristics, stability profiles, and handling protocols for Bromoethane-2-13C . This document is structured to serve as a primary reference for researchers utilizing this isotopologue in metabolic tracing, alkylation synthesis, and spectroscopic standardization.

Executive Summary

Bromoethane-2-13C (

Chemical Structure & Isotopic Signature

Structural Configuration

The molecule consists of a two-carbon chain where the terminal methyl group carries the

-

Formula:

-

Molecular Weight: 109.96 g/mol (vs. 108.97 g/mol for unlabeled)[3]

-

IUPAC Name: 1-Bromo(

)ethane

Spectroscopic Identification (NMR & MS)

The presence of the

Table 1: Comparative Spectroscopic Data

| Property | Unlabeled Bromoethane | Bromoethane-2-13C | Diagnostic Feature |

| Mass Spectrometry | Molecular ion ( | +1 Da mass shift confirms | |

| Weak signals at ~19 ppm (CH3) and ~28 ppm (CH2) | Intense Singlet at ~19 ppm | Signal enhancement >100x at C2 position. | |

| Triplet ( | Doublet of Triplets | Large |

Analyst Note: In proton NMR, the large one-bond coupling constant (

) is the definitive purity check. If the methyl signal appears as a simple triplet, the material has degraded or is unlabeled.

Synthesis & Manufacturing Quality

The synthesis of Bromoethane-2-13C typically follows a nucleophilic substitution pathway (S

Synthesis Workflow

The reaction utilizes hydrobromic acid (HBr) in the presence of sulfuric acid (

Figure 1: Acid-catalyzed nucleophilic substitution pathway for the synthesis of Bromoethane-2-13C.

Stability Profile & Degradation Mechanisms

Bromoethane-2-13C is moderately stable but susceptible to three primary degradation pathways. Understanding these is vital for preventing "label loss" or chemical decomposition.

Hydrolysis (S 2)

In the presence of moisture, the bromide is displaced by water or hydroxide ions, reverting the compound to Ethanol-2-13C. This reaction is slow at neutral pH but accelerates rapidly under basic conditions.

-

Impact: Loss of alkylating potential; contamination with alcohol.

Elimination (E2)

Exposure to strong bases or elevated temperatures causes dehydrohalogenation, producing Ethene-13C (volatile gas) and HBr.

-

Impact: Complete loss of material as gas; pressure buildup in storage vessels.

Photolysis (Homolytic Cleavage)

Alkyl bromides are light-sensitive. UV exposure cleaves the C-Br bond, generating radical species (

Figure 2: Primary degradation pathways affecting shelf-life and isotopic purity.

Handling, Storage & Safety Protocols

To ensure scientific integrity, the following "Self-Validating System" for storage and handling must be adopted.

Storage Specifications

-

Temperature: Refrigerate at 2°C to 8°C . Do not freeze (freezing may compromise septum integrity due to expansion).

-

Container: Amber glass vials with Teflon-lined screw caps to prevent photolysis and leaching.

-

Atmosphere: Store under inert gas (Argon or Nitrogen) to prevent hydrolysis from atmospheric moisture.

Handling Procedures

-

Equilibration: Allow the vial to reach room temperature before opening to prevent condensation of atmospheric water into the cold liquid.

-

Aliquotting: Use gas-tight syringes. Avoid pouring, as the high volatility (BP ~38°C) leads to rapid evaporative loss and concentration changes.

-

Visual Inspection:

-

Clear/Colorless: Optimal purity.

-

Yellow/Brown: Indication of free bromine (

) release via photolysis. Distillation is required if this occurs.

-

Safety Data (SDS Summary)

-

Hazards: Highly Flammable (H225), Carcinogenicity Suspected (H351), Harmful if Inhaled (H332).[5]

-

PPE: Nitrile gloves (breakthrough time is short; change frequently), safety goggles, and fume hood operation are mandatory.

Applications in Drug Development

Metabolic Tracing

Bromoethane-2-13C is used to alkylate drug precursors, introducing a stable

Structural Elucidation

In complex organic synthesis, introducing the label at the C2 position allows for unambiguous assignment of carbon backbones in NMR. The

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16213389, Bromo(2-13C)ethane. Retrieved from [Link]

-

Doc Brown's Chemistry. Interpretation of the C-13 NMR spectrum of bromoethane. Retrieved from [Link]

-

Michigan State University (Chemistry). Nucleophilic Substitution and Elimination Reactions of Alkyl Halides. Retrieved from [Link]

Sources

isotopic purity and enrichment of Bromoethane-2-13C

An In-Depth Technical Guide to the Isotopic Purity and Enrichment of Bromoethane-2-¹³C

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stable isotope labeling is a powerful and indispensable technique in modern scientific research, enabling the precise tracking of molecules through complex biological and chemical systems.[1] Bromoethane-2-¹³C, a non-radioactive, isotopically labeled compound, serves as a critical tool in a variety of applications, particularly in mechanistic studies and drug development.[2][3] This guide provides a comprehensive overview of the synthesis, purification, and rigorous analytical characterization required to validate the isotopic purity and enrichment of Bromoethane-2-¹³C. Authored from the perspective of a Senior Application Scientist, this document delves into the causality behind experimental choices, offering field-proven insights into the self-validating protocols essential for ensuring the highest standards of scientific integrity.

The Strategic Importance of ¹³C-Labeled Compounds

Isotopically labeled compounds, where one or more atoms are replaced by an isotope, are fundamental to modern research. While radioactive isotopes have their place, stable isotopes like Carbon-13 (¹³C) offer the significant advantage of being non-radioactive, making them safe for a broad spectrum of studies, including those involving human subjects.[3]

The strategic incorporation of a ¹³C atom into a molecule like bromoethane creates a "heavy" analogue that is chemically identical to its unlabeled counterpart but physically distinguishable by analytical instrumentation. This allows researchers to:

-

Trace Metabolic Pathways: By introducing a ¹³C-labeled substrate into a biological system, one can track the fate of the carbon atom through various metabolic transformations, providing quantitative analysis of metabolic fluxes.[2]

-

Elucidate Reaction Mechanisms: The position of the label in the products of a chemical reaction can reveal intricate details about the reaction mechanism.

-

Serve as Internal Standards: In quantitative mass spectrometry, ¹³C-labeled compounds are the gold standard for internal standards, as they co-elute with the analyte of interest and exhibit identical ionization behavior, correcting for matrix effects and instrument variability.

-

Advance Drug Development: Labeled compounds are crucial for investigating the metabolism and pharmacokinetics (DMPK) of new drug candidates, helping to identify metabolites, determine bioavailability, and understand drug-receptor interactions.[2][3]

Bromoethane-2-¹³C is a versatile building block and tracer, particularly useful for studying the fate of ethyl groups in pharmaceutical compounds and other xenobiotics.

Synthesis and Enrichment of Bromoethane-2-¹³C

The synthesis of a site-specifically labeled compound requires a carefully planned route that introduces the isotope at the desired position from a commercially available labeled precursor. The primary goal is to achieve high isotopic enrichment with excellent chemical purity.

Synthetic Strategy: From Labeled Precursor to Final Product

The most direct and logical synthetic route to Bromoethane-2-¹³C involves the bromination of its corresponding labeled alcohol, Ethanol-2-¹³C. This precursor is readily available from suppliers of stable isotopes. The conversion of an alcohol to an alkyl bromide is a classic transformation in organic chemistry. A robust and scalable method utilizes the reaction of the alcohol with a combination of sulfuric acid and an alkali metal bromide, such as potassium bromide (KBr).[4]

The underlying chemistry: The reaction proceeds via an SN2 mechanism. Sulfuric acid first protonates the hydroxyl group of the ethanol, converting it into a good leaving group (water). The bromide ion (Br⁻), a strong nucleophile, then attacks the electrophilic carbon atom, displacing the water molecule to form bromoethane. By starting with Ethanol-2-¹³C, the label is precisely incorporated at the C2 position.

Experimental Protocol: Synthesis of Bromoethane-2-¹³C

This protocol is a representative method and should be performed by qualified personnel with appropriate safety precautions in a fume hood.

-

Reaction Setup: In a round-bottom flask equipped with a dropping funnel and a distillation apparatus, cautiously add concentrated sulfuric acid to an equal volume of water, allowing the mixture to cool.

-

Addition of Reagents: To the cooled acid, add potassium bromide (KBr). Slowly add Ethanol-2-¹³C (typically >98% ¹³C enrichment) to the mixture via the dropping funnel while gently stirring.

-

Reaction and Distillation: Gently heat the reaction mixture. Bromoethane-2-¹³C is volatile and will distill as it is formed. Collect the distillate in a receiving flask cooled in an ice bath.

-

Workup and Purification:

-

Wash the collected distillate with water to remove any unreacted ethanol or acid.

-

Wash with a dilute sodium bicarbonate solution to neutralize any remaining acid.

-

Wash again with water.

-

Dry the crude product over an anhydrous drying agent, such as calcium chloride (CaCl₂).

-

-

Final Purification: Perform a final fractional distillation to obtain pure Bromoethane-2-¹³C.[5]

Synthesis Workflow Diagram

Caption: Synthesis workflow for Bromoethane-2-¹³C.

Analytical Verification: Isotopic Purity and Enrichment

Rigorous analytical testing is paramount to validate both the chemical purity and, crucially, the isotopic enrichment of the final product. This self-validating system ensures the reliability of data generated in subsequent experiments. The two primary techniques for this characterization are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS) Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal first-line technique. It separates the analyte from potential volatile impurities and provides mass information to confirm identity and isotopic enrichment.

Principle of Detection: MS separates ions based on their mass-to-charge (m/z) ratio. A one-mass-unit difference between unlabeled bromoethane (¹²CH₃¹²CH₂Br) and Bromoethane-2-¹³C (¹²CH₃¹³CH₂Br) is easily resolved. A key feature of bromoethane's mass spectrum is the presence of two major isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have a near 50:50 natural abundance.[6][7] This results in a characteristic "doublet" for the molecular ion (M⁺) peak and any bromine-containing fragments, with signals at M⁺ and M+2 of roughly equal intensity.[6][7]

Interpreting the Spectrum: For Bromoethane-2-¹³C, this entire isotopic pattern is shifted one mass unit higher compared to its unlabeled counterpart. Isotopic enrichment is calculated by comparing the integrated peak areas of the labeled and unlabeled molecular ion clusters.

| Compound | Bromine Isotope | Carbon Composition | Molecular Ion (m/z) |

| Unlabeled Bromoethane | ⁷⁹Br | ¹²C₂H₅ | 108 |

| ⁸¹Br | ¹²C₂H₅ | 110 | |

| Bromoethane-2-¹³C | ⁷⁹Br | ¹²C¹³CH₅ | 109 |

| ⁸¹Br | ¹²C¹³CH₅ | 111 | |

| Table 1: Expected m/z values for the molecular ions of unlabeled and labeled bromoethane. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

While MS confirms the mass, ¹³C NMR spectroscopy provides definitive proof of the label's position and offers a highly accurate, independent measure of isotopic enrichment.[8][9]

Principle of Detection: The natural abundance of ¹³C is only about 1.1%.[10] In a highly enriched sample of Bromoethane-2-¹³C, the NMR signal corresponding to the C2 carbon will be dramatically more intense than the signal for the C1 carbon (which remains at natural abundance).

Quantitative ¹³C NMR Protocol: Achieving accurate quantification requires specific acquisition parameters to ensure the integrated signal intensity is directly proportional to the number of nuclei.

-

Sample Preparation: Prepare a concentrated solution of the Bromoethane-2-¹³C sample in a suitable deuterated solvent (e.g., CDCl₃) in a high-precision NMR tube. Add a relaxation agent (e.g., Cr(acac)₃) to shorten relaxation times.

-

Spectrometer Setup: Use a high-field NMR spectrometer.

-

Acquisition Parameters:

-

Inverse-gated decoupling: This technique decouples protons during signal acquisition to collapse multiplets into single lines (improving signal-to-noise) but keeps the decoupler off during the delay period to prevent the Nuclear Overhauser Effect (NOE), which can perturb signal intensities.

-

Long Relaxation Delay (d1): Set a long delay between pulses (at least 5 times the longest T₁ relaxation time of the carbons being quantified) to ensure all nuclei fully return to equilibrium before the next pulse.

-

Sufficient Scans: Acquire a large number of scans to achieve a high signal-to-noise ratio, which is critical for accurately integrating the small natural abundance C1 signal.[10]

-

-

Data Analysis: Carefully integrate the signals for the C1 and C2 carbons. The isotopic enrichment at the C2 position can be calculated based on the known natural abundance of ¹³C.

Analytical Workflow Diagram

Caption: Dual-validation workflow for Bromoethane-2-¹³C.

Conclusion: A Foundation of Trustworthy Science

References

- Production process for synthesis of bromoethane.

- ¹³C Labeled Compounds. Isotope Science / Alfa Chemistry.

- NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions.

- abundance of the carbon-13 isotope & ¹³C NMR spectroscopy. YouTube.

- Application Notes and Protocols for ¹³C Isotope Tracing in Drug Metabolism and Pharmacokinetics. Benchchem.

- Isotopic labeling. Wikipedia.

- ms isotopes: Br and Cl. College of Saint Benedict & Saint John's University.

- 6.7: Other Important Isotopes- Br and Cl. Chemistry LibreTexts.

- Classical and Modern Methods for Carbon Isotope Labeling. An-Najah Staff.

- ¹³C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system. RSC Publishing.

- Accurate quantitative isotopic ¹³C NMR spectroscopy for the determination of the intramolecular distribution of ¹³C in glucose at n

- Bromoethane synthesis. The Hive Chemistry Discourse.

Sources

- 1. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Bromoethane synthesis , Hive Chemistry Discourse [chemistry.mdma.ch]

- 5. CN103804121B - Production process for synthesis of bromoethane - Google Patents [patents.google.com]

- 6. ms isotopes: Br and Cl [employees.csbsju.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 13C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. m.youtube.com [m.youtube.com]

reactivity of Bromoethane-2-13C as an ethylating agent

An In-depth Technical Guide to the Reactivity of Bromoethane-2-13C as an Ethylating Agent

Abstract

Isotopically labeled compounds are indispensable tools in modern chemical and pharmaceutical research. Bromoethane-2-13C, a stable isotope-labeled ethylating agent, offers a powerful method for elucidating reaction mechanisms, tracing metabolic pathways, and quantifying analytes with high precision. This guide provides a comprehensive technical overview of the reactivity of Bromoethane-2-13C, focusing on its mechanistic underpinnings, the subtle but significant impact of the isotopic label, and its practical applications in research and drug development. We will delve into the causality behind experimental designs and present self-validating protocols to ensure scientific rigor.

Introduction: The Role of Bromoethane-2-13C in Ethylating Reactions

Bromoethane is a classic primary haloalkane widely employed for introducing an ethyl group onto a variety of nucleophiles, including amines, phenoxides, and carboxylates. The incorporation of a carbon-13 (¹³C) isotope at the terminal methyl position (C2) transforms this simple reagent into a sophisticated probe. Unlike its unlabeled counterpart, Bromoethane-2-13C allows researchers to track the ethyl group's journey through complex chemical and biological systems using mass-sensitive and nuclear spin-sensitive analytical techniques.

The primary utility of ¹³C labeling lies in its ability to provide unambiguous evidence of a molecule's origin and fate.[1][2] In drug development, for instance, tracking the metabolism of a potential therapeutic is crucial for understanding its efficacy, pharmacokinetics, and potential toxicity.[1][3] Bromoethane-2-13C serves as a key building block in the synthesis of these labeled drug candidates, enabling precise metabolic profiling.[4]

Core Reactivity: The S N 2 Mechanism

As a primary haloalkane, bromoethane's reactivity is dominated by the bimolecular nucleophilic substitution (S N 2) mechanism.[5][6][7] This understanding is fundamental to predicting its behavior and optimizing reaction conditions.

Pillars of the S N 2 Reaction:

-

Concerted, Single-Step Process: The reaction proceeds in a single, continuous step where the nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs.[8][9]

-

Backside Attack: The nucleophile approaches the carbon atom from the side opposite the carbon-bromine bond. This trajectory is necessary to minimize steric hindrance and allow for optimal orbital overlap between the nucleophile's HOMO and the C-Br σ* antibonding LUMO.[10]

-

Transition State: A high-energy transition state is formed where the nucleophile and the leaving group are both partially bonded to the central carbon atom.[6]

-

Bimolecular Kinetics: The reaction rate is dependent on the concentration of both the bromoethane and the nucleophile, leading to a second-order rate law: Rate = k[CH₃¹³CH₂Br][Nu⁻].[9][10]

The polar C-Br bond in bromoethane creates a partial positive charge (δ+) on the α-carbon, making it susceptible to attack by electron-rich nucleophiles.[6]

Caption: S N 2 mechanism for Bromoethane-2-13C.

The Influence of ¹³C Labeling: Kinetic Isotope Effect (KIE)

A crucial consideration when using isotopically labeled reagents is the Kinetic Isotope Effect (KIE), the change in reaction rate upon isotopic substitution.[11] The KIE is a powerful tool for probing the rate-determining step of a reaction.[12][13] It arises because the heavier isotope (¹³C) forms a slightly stronger bond and has a lower zero-point vibrational energy than the lighter isotope (¹²C).[14]

For Bromoethane-2-13C, the isotopic substitution is not at the atom directly involved in bond cleavage (the α-carbon, C1), but at the adjacent carbon (C2). Therefore, any observed KIE is a secondary effect. In S N 2 reactions, the ¹³C KIE is typically very small, with values close to unity (1.0).[5] This means that the isotopic labeling at the C2 position has a negligible effect on the rate of the ethylation reaction.[5]

Why is the effect minimal? The primary bond being broken in the transition state is the Cα-Br bond. The vibrational frequencies of the adjacent ¹³C-H bonds and the ¹²C-¹³C bond are only slightly altered in the transition state compared to the ground state. This contrasts sharply with primary KIEs, such as when a C-H bond is broken and replaced with a C-D bond, where KIE values can be significant (e.g., kH/kD ≈ 2-7).[11][14]

This near-absence of a KIE is a significant advantage, as it allows researchers to use Bromoethane-2-13C as a tracer without substantially perturbing the kinetics of the system under investigation.

| Isotopologue Comparison | Typical KIE (k light /k heavy ) | Impact on Reaction Rate |

| ¹²CH₃CH₂Br vs. ¹³CH₃CH₂Br | ~1.00 - 1.02 | Negligible |

| CH₃CH₂Br vs. CD₃CH₂Br | ~0.95 - 1.05 (Secondary) | Minor |

| CH₃CH₂Br vs. CH₃CD₂Br | ~1.1 - 1.3 (Secondary α-effect) | Small |

Table 1: Representative Kinetic Isotope Effects in Nucleophilic Substitution. The ¹³C KIE is minimal, validating its use as a non-perturbative tracer.

Experimental Protocols & Methodologies

The trustworthiness of any study using Bromoethane-2-13C hinges on robust and verifiable experimental design. Below are protocols for a standard ethylation reaction and subsequent analysis.

Protocol 1: Ethylation of 4-Nitrophenol with Bromoethane-2-¹³C

This protocol describes the synthesis of 4-ethoxynitrobenzene-¹³C, a common reaction to validate the ethylating capability of the labeled reagent.

Materials:

-

4-Nitrophenol

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Diethyl ether

-

Saturated Sodium Bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-nitrophenol (1.0 eq), potassium carbonate (1.5 eq), and anhydrous acetone (20 mL).

-

Addition of Alkylating Agent: Add Bromoethane-2-¹³C (1.2 eq) to the stirring suspension via syringe.

-

Reaction: Heat the mixture to reflux (approx. 56°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, filter the mixture to remove K₂CO₃ and wash the solid with acetone.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in diethyl ether (30 mL) and wash sequentially with saturated sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain pure 4-ethoxynitrobenzene-¹³C.

Protocol 2: Product Validation via Mass Spectrometry and NMR

This protocol ensures the successful incorporation of the ¹³C-labeled ethyl group.

A. Mass Spectrometry (MS) Analysis:

-

Prepare a dilute solution of the purified product in a suitable solvent (e.g., acetonitrile or methanol).

-

Acquire a mass spectrum using an ESI-MS or GC-MS instrument.

-

Validation: Observe the molecular ion peak ([M+H]⁺ or M⁺·). The mass will be one unit higher than the unlabeled 4-ethoxynitrobenzene due to the presence of one ¹³C atom. For example, if the unlabeled [M+H]⁺ is at m/z 168.06, the labeled product will show a prominent peak at m/z 169.06. This provides direct evidence of ¹³C incorporation.

B. ¹³C NMR Spectroscopy Analysis:

-

Dissolve a sample of the purified product in a deuterated solvent (e.g., CDCl₃).

-

Acquire a proton-decoupled ¹³C NMR spectrum.[18]

-

Validation: The signal corresponding to the terminal methyl carbon of the ethoxy group will be significantly enhanced in intensity compared to the other carbon signals due to the ~99% ¹³C enrichment.[19] The chemical shift will be consistent with a standard methyl group in that environment, but its high abundance is the key diagnostic feature.[20]

Caption: Experimental workflow from synthesis to validation.

Conclusion: A Validated Tool for Modern Research

Bromoethane-2-13C stands as a scientifically robust and reliable tool for researchers in organic chemistry, biochemistry, and drug development. Its reactivity profile, governed by the predictable S N 2 mechanism, is not significantly altered by the isotopic label, ensuring that it acts as a faithful tracer of ethyl group transfer. The ability to unambiguously track this moiety via MS and NMR provides unparalleled insight into complex systems. The protocols and principles outlined in this guide offer a framework for leveraging the power of Bromoethane-2-13C to achieve experimental goals with confidence and precision.

References

- Benchchem. A Comparative Guide to the Reactivity of Iodoethane-13C2 and Bromoethane-13C2.

- Alfa Chemistry. 13C Labeled Compounds.

- Google Patents. CN103804121B - Production process for synthesis of bromoethane.

- Doc Brown's Chemistry. C2H4Br2 BrCH2CH2Br C-13 nmr spectrum of 1,2-dibromoethane analysis of chemical shifts.

- Quora. What is the step-wise reaction mechanism SN2 reaction between bromomethane and NaOH?.

- CORE. KINETIC ISOTOPE EFFECTS, DYNAMIC EFFECTS, AND MECHANISTIC STUDIES OF ORGANIC REACTIONS.

- PubMed. 13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices.

- Chemguide. Explaining nucleophilic substitution between halogenoalkanes and hydroxide ions.

- RSC Publishing. 13C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system.

- Chemguide. nucleophilic substitution - halogenoalkanes and hydroxide ions.

- YouTube. Simply Mechanisms 4a: SN2. Reaction of bromoethane with aqueous KOH.

- Cambridge Isotope Laboratories. Bromoethane (2-¹³C, 98-99%).

- Benchchem. A Comparative Analysis of the Kinetic Isotope Effect in Bromo(2H3)methane versus Bromomethane.

- Doc Brown's Chemistry. C2H5Br CH3CH2Br C-13 nmr spectrum of bromoethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of bromoethane C13 13-C nmr ethyl bromide.

- PMC. An overview of methods using 13C for improved compound identification in metabolomics and natural products.

- Macmillan Group. Kinetic Isotope Effects in Organic Chemistry.

- Master Organic Chemistry. The SN2 Reaction Mechanism.

- PubChem. Bromo(2-13C)ethane.

- Chemistry LibreTexts. 7.1: Kinetic Isotope Effects.

- ACS Publications. Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies.

- Symeres. Stable isotope-labeled compounds.

- ResearchGate. (PDF) Kinetic Isotope Effects in Organic and Biological Reactions.

- The Hive. Bromoethane synthesis.

- Metabolic Solutions. Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases.

- Angene Chemical. BROMOETHANE-2-13C(CAS# 117890-45-6 ).

- ACS Publications. Synthesis of [11C]- and (13C)Cyanogen Bromide, Useful Electrophilic Labelling Precursors.

Sources

- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 2. 13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. symeres.com [symeres.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. quora.com [quora.com]

- 9. youtube.com [youtube.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. macmillan.princeton.edu [macmillan.princeton.edu]

- 13. researchgate.net [researchgate.net]

- 14. files01.core.ac.uk [files01.core.ac.uk]

- 15. isotope.com [isotope.com]

- 16. Bromo(2-~13~C)ethane | C2H5Br | CID 16213389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. angenesci.com [angenesci.com]

- 18. 13C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 19. C2H5Br CH3CH2Br C-13 nmr spectrum of bromoethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of bromoethane C13 13-C nmr ethyl bromide doc brown's advanced organic chemistry revision notes [docbrown.info]

- 20. C2H4Br2 BrCH2CH2Br C-13 nmr spectrum of 1,2-dibromoethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 1,2-dibromoethane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-Depth Technical Guide to Understanding ¹³C NMR Spectra of Ethyl Groups

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Ubiquitous Ethyl Group in ¹³C NMR

The ethyl group (CH₃CH₂–) is one of the most common structural motifs in organic chemistry and drug development. Its appearance in ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy provides a distinct and informative signature. A mastery of its spectral characteristics is fundamental to the rapid and accurate elucidation of molecular structures. This guide provides a detailed examination of the ¹³C NMR signals of the ethyl group, focusing on the underlying principles that govern its chemical shifts and the practical application of this knowledge in a laboratory setting.

In a standard proton-decoupled ¹³C NMR spectrum, an ethyl group gives rise to two distinct singlet peaks, corresponding to the two chemically non-equivalent carbon atoms: the methyl (CH₃) carbon and the methylene (CH₂) carbon.[1] The broad range of chemical shifts in ¹³C NMR, typically spanning up to 200 ppm, allows these signals to be clearly resolved without the significant overlap often seen in ¹H NMR spectra.[2]

Core Principles: Decoding the Ethyl Group's Signature

The interpretation of an ethyl group's ¹³C NMR spectrum rests on understanding the concept of the chemical environment and its effect on nuclear shielding.

Chemical Shift and the Inductive Effect

The chemical shift (δ) of a ¹³C nucleus is highly sensitive to the electron density surrounding it. Electronegative atoms attached to the ethyl group pull electron density away from the carbons, an effect known as deshielding.[3] This deshielding causes the nucleus to experience a stronger effective magnetic field, resulting in a higher resonance frequency and a larger chemical shift value (a downfield shift).[2][3]

For an ethyl group (CH₃-CH₂-X), where 'X' is a substituent, this inductive effect is the primary determinant of the chemical shifts:

-

The Methylene Carbon (CH₂): Being directly attached to the substituent 'X', the CH₂ carbon experiences the strongest deshielding effect. Consequently, it consistently appears further downfield (at a higher ppm value) than the CH₃ carbon.

-

The Methyl Carbon (CH₃): The inductive effect of 'X' diminishes with distance. The CH₃ carbon is shielded by the intervening CH₂ group and is therefore less affected. It appears upfield (at a lower ppm value) relative to the CH₂ carbon.

For example, in the ¹³C NMR spectrum of ethanol (CH₃CH₂OH), the CH₂ carbon attached to the electronegative oxygen atom resonates at approximately 59 ppm, while the more shielded CH₃ carbon appears at about 18 ppm.[4][5]

The Absence of Coupling in Standard Spectra

A key feature of routine ¹³C NMR is the use of broadband proton decoupling.[6] This technique irradiates protons with a broad range of radio frequencies, causing them to rapidly change spin states and effectively removing their coupling to the ¹³C nuclei. This simplifies the spectrum by collapsing all multiplets (doublets, triplets, etc.) into sharp singlets.[6][7]

Furthermore, due to the low natural abundance of the ¹³C isotope (approximately 1.1%), the probability of two ¹³C atoms being adjacent in a molecule is very low.[4][8] As a result, ¹³C-¹³C spin-spin coupling is not observed in standard spectra.[4] The result is a clean, simplified spectrum where each unique carbon atom is represented by a single peak.

The Influence of Substituents on Ethyl Group Chemical Shifts

The predictive power of ¹³C NMR lies in the systematic relationship between a substituent and the resulting chemical shifts. The degree of downfield shift of the CH₂ carbon is directly correlated with the electronegativity of the attached atom or group.[7][9]

Data Presentation: Characteristic ¹³C Chemical Shifts

The following table summarizes typical chemical shift ranges for the methyl (Cₐ) and methylene (Cᵦ) carbons of an ethyl group attached to various common substituents (CH₃-CₐH₂-Cᵦ-X). These values are compiled from established databases and spectral libraries.[5][10]

| Substituent (-X) | Example Compound | Cᵦ Chemical Shift (ppm) | Cₐ Chemical Shift (ppm) |

| Alkyl | Butane | ~25 | ~13 |

| Aromatic | Ethylbenzene | ~29 | ~16 |

| **Amine (-NH₂) ** | Ethylamine | ~37-45 | ~15-20 |

| Thiol (-SH) | Ethanethiol | ~27 | ~15 |

| Ether (-OR) | Diethyl ether | ~66 | ~15 |

| Alcohol (-OH) | Ethanol | ~59 | ~18 |

| Iodide (-I) | Iodoethane | ~-1 | ~20 |

| Bromide (-Br) | Bromoethane | ~28 | ~19 |

| Chloride (-Cl) | Chloroethane | ~40-45 | ~19 |

| Fluoride (-F) | Fluoroethane | ~79 | ~15 |

| Ester (-O-C=O) | Ethyl acetate | ~61 | ~14 |

| Ketone (-C=O) | 3-Pentanone | ~36 | ~8 |

Note: These are typical values and can vary based on solvent, temperature, and the presence of other functional groups.[8][11]

Experimental Protocol: Acquiring a Standard ¹³C NMR Spectrum

Trustworthy data acquisition is paramount. The following is a self-validating protocol for obtaining a standard, proton-decoupled ¹³C NMR spectrum for a typical small organic molecule.

Step-by-Step Methodology

-

Sample Preparation:

-

Weigh approximately 10-50 mg of the purified analyte. The exact amount depends on the molecular weight and solubility.

-

Transfer the analyte to a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The deuterium signal is used by the spectrometer for field-frequency locking.

-

Cap the tube and gently agitate until the sample is fully dissolved.

-

-

Spectrometer Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.

-

Place the sample into the NMR probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity. This is a critical step to achieve sharp, well-defined peaks.

-

-

Acquisition Parameters (for molecules < 350 Da):

-

Load a standard proton-decoupled ¹³C experiment.[6]

-

Pulse Angle (Flip Angle): Set to 30-45 degrees. This provides a good compromise between signal intensity and relaxation time.[12]

-

Acquisition Time (AT): Set to 2-4 seconds to ensure high data point resolution.[12]